4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinazoline
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Overview
Description
4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinazoline is a synthetic organic compound that features a quinazoline core structure substituted with a 4-bromopyrazole moiety and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinazoline typically involves multi-step organic reactions. One common approach includes:
Formation of the 4-bromopyrazole moiety: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Synthesis of the azetidine ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidinones.
Coupling reactions: The final step involves coupling the 4-bromopyrazole moiety with the azetidine ring and quinazoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinazoline has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of kinase inhibitors.
Biological Studies: The compound is used in studying biological pathways and interactions due to its ability to bind to specific proteins or enzymes.
Chemical Biology: It serves as a tool compound in chemical biology for probing cellular processes and mechanisms.
Industrial Applications: Potential use in the synthesis of advanced materials and as intermediates in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinazoline involves its interaction with specific molecular targets, such as kinases or other enzymes. The compound binds to the active site of the target protein, inhibiting its activity and thereby modulating the associated signaling pathways. This inhibition can lead to various biological effects, including anti-proliferative or anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: A simpler analog that lacks the azetidine and quinazoline moieties.
Quinazoline derivatives: Compounds with similar core structures but different substituents.
Azetidine-containing compounds: Molecules that feature the azetidine ring but different substituents on the ring.
Uniqueness
4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinazoline is unique due to its combination of the quinazoline core, azetidine ring, and 4-bromopyrazole moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs or other quinazoline derivatives .
Properties
IUPAC Name |
4-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]quinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN5/c16-12-5-19-21(9-12)8-11-6-20(7-11)15-13-3-1-2-4-14(13)17-10-18-15/h1-5,9-11H,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCATUCBEQLOVGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=CC=CC=C32)CN4C=C(C=N4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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